Big Endothelin-3 (22-41) amide (human)

Endothelin Receptor Pharmacology ETB Receptor Peptide SAR

Big Endothelin-3 (22-41) amide (human) is a synthetic, C-terminally amidated 20-mer fragment that resists ECE cleavage, eliminating confounding ET-3 production in vascular assays. Procure this non-convertible probe for clean ETB-selective pharmacology, ECE-3 SAR studies, or as a negative control in pulmonary prostanoid-release experiments. Distinct from full-length big ET-3 or mature ET-3, its enhanced conformational stability and defined sequence ensure reproducible structure-activity data.

Molecular Formula C102H156N30O31
Molecular Weight 2298.5 g/mol
CAS No. 174283-52-4
Cat. No. B12394062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBig Endothelin-3 (22-41) amide (human)
CAS174283-52-4
Molecular FormulaC102H156N30O31
Molecular Weight2298.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCNC(=N)N)C(=O)N)N
InChIInChI=1S/C102H156N30O31/c1-9-51(6)79(106)97(160)126-68(44-75(105)141)92(155)130-82(53(8)136)100(163)132-38-16-21-71(132)95(158)121-62(32-34-78(144)145)86(149)120-61(31-33-73(103)139)87(150)129-81(52(7)135)98(161)128-80(50(4)5)99(162)131-37-15-22-72(131)96(159)125-64(41-55-23-27-57(137)28-24-55)85(148)115-45-76(142)116-63(39-49(2)3)88(151)127-70(48-134)94(157)124-67(43-74(104)140)91(154)122-66(42-56-25-29-58(138)30-26-56)90(153)119-60(20-14-36-113-102(110)111)84(147)114-46-77(143)117-69(47-133)93(156)123-65(40-54-17-11-10-12-18-54)89(152)118-59(83(107)146)19-13-35-112-101(108)109/h10-12,17-18,23-30,49-53,59-72,79-82,133-138H,9,13-16,19-22,31-48,106H2,1-8H3,(H2,103,139)(H2,104,140)(H2,105,141)(H2,107,146)(H,114,147)(H,115,148)(H,116,142)(H,117,143)(H,118,152)(H,119,153)(H,120,149)(H,121,158)(H,122,154)(H,123,156)(H,124,157)(H,125,159)(H,126,160)(H,127,151)(H,128,161)(H,129,150)(H,130,155)(H,144,145)(H4,108,109,112)(H4,110,111,113)/t51-,52+,53+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,79-,80-,81-,82-/m0/s1
InChIKeyQPJAXAGEWPXNDK-GUIBJIPFSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Big Endothelin-3 (22-41) Amide (Human) (174283-52-4): A High-Purity, Amidated Peptide Fragment for Specialized Endothelin Pathway Research


Big Endothelin-3 (22-41) amide (human) (CAS 174283-52-4), with molecular formula C102H156N30O31 and a molecular weight of 2298.51 g/mol, is a synthetic, C-terminally amidated peptide fragment derived from the C-terminal portion of the human big endothelin-3 (big ET-3) prohormone sequence . As an amidated fragment, it exhibits enhanced conformational stability and is specifically employed as a research tool in peptide chemistry, biosynthetic pathway studies, and for mapping proteolytic processing events within the endothelin system .

Why Generic Big Endothelin-3 Substitution Fails: Critical Evidence for Selecting the 22-41 Amide Fragment Over Full-Length Precursors


Generic substitution with full-length big endothelin-3 (big ET-3, 1-41) or the mature endothelin-3 (ET-3, 1-21) peptide fails in specialized experimental contexts due to profound differences in enzymatic processing, receptor activation profiles, and pharmacodynamic behavior. The 22-41 amide fragment serves a unique, non-redundant role as a stable, non-convertible probe for dissecting structure-activity relationships and the specific contribution of the C-terminal domain to endothelin-converting enzyme (ECE) recognition [1]. Unlike full-length big ET-3, which undergoes variable and cell-type-dependent proteolytic activation to produce the potent vasoconstrictor ET-3 [2], the 22-41 amide fragment is not a substrate for ECE, enabling its use in assays where conversion to an active metabolite would confound results .

Quantitative Differentiation of Big Endothelin-3 (22-41) Amide (Human): A Comparative Evidence Guide for Informed Procurement


Superior Receptor Subtype Selectivity: Big ET-3 (22-41) Amide as a Selective ETB Probe vs. ET-1 and ET-2 Fragments

While the full-length big ET-3 precursor exhibits complex pharmacology due to variable conversion, the 22-41 fragment, like mature ET-3, demonstrates a distinct receptor selectivity profile compared to the structurally similar ET-1 and ET-2 peptides. Specifically, ET-3 (and by extension, its C-terminal fragments) possesses a significantly lower affinity for the ETA receptor subtype relative to ET-1 and ET-2, while maintaining a similar, high affinity for the ETB receptor [1]. This differential affinity provides a clear rationale for using the Big ET-3 (22-41) amide fragment as a selective ETB tool compound, enabling researchers to dissect ETB-mediated signaling pathways without the confounding influence of ETA receptor activation, a feature not shared by fragments derived from the ET-1 or ET-2 precursors .

Endothelin Receptor Pharmacology ETB Receptor Peptide SAR

Differential Cellular Processing: Big ET-3 is Not Converted in Human Endothelial Cells, Unlike Big ET-1

A critical and quantifiable difference between Big ET-3 and Big ET-1 is their distinct processing by human vascular cells. In cultures of human umbilical vein endothelial cells (HUVECs), incubation with big ET-1 (10 nM) led to a substantial increase in mature ET-1 concentration in the medium after 2 hours (increase of 162.7 ± 21.6 pM above basal) [1]. In stark contrast, under identical experimental conditions, the conversion of big ET-3 (10 nM) was not detected in either intact or permeabilized HUVECs after 2 hours [1]. This demonstrates that the primary endothelial ECE machinery is highly specific for big ET-1 and does not process big ET-3.

Vascular Biology Endothelin-Converting Enzyme (ECE) Cell-Specific Processing

Quantified In Vivo Pressor Activity: Big ET-3 is Significantly Less Potent Than Big ET-1 in Rat Models

Comparative in vivo studies in anesthetized rats demonstrate a stark contrast in pressor activity between big ET-3 and big ET-1. In ketamine/xylazine-anesthetized, ganglion-blocked rats, a dose of 1 nmol/kg of big ET-1 induced a potent and sustained pressor response [1]. In the same model, big ET-3 was completely inactive at this dose and required a 4-fold higher dose (4 nmol/kg) to elicit any pressor effect, which was still found to be at least 10 times less potent than the response to its mature peptide, ET-3 [1]. This contrasts sharply with big ET-1, which is equipotent to ET-1 as a pressor agent in some models [2].

Cardiovascular Pharmacology In Vivo Hemodynamics Pressor Response

Unique Eicosanoid Release Profile: Big ET-3 Fails to Stimulate PGI2 and TxA2 Release from Perfused Lung

A key functional difference between big ET-3 and big ET-1 is their capacity to induce the release of vasoactive eicosanoids from the pulmonary vasculature. In guinea-pig perfused lung preparations, big ET-1 (at concentrations 40 times higher than ET-1, i.e., 100 nM) stimulated a significant release of prostacyclin (PGI2) and thromboxane B2 (TxB2) [1]. In contrast, big ET-3, even at a high concentration of 100 nM, did not increase the basal release of these eicosanoids [1]. This indicates that the conversion of big ET-3 to ET-3, which is required for eicosanoid release, is either absent or highly inefficient in this tissue, whereas big ET-1 is readily converted by the pulmonary ECE [2].

Pulmonary Pharmacology Eicosanoid Signaling Prostacyclin

Evidence for a Distinct, Big ET-3-Specific Converting Enzyme with Defined Kinetics (Km = 0.14 µM)

While a common phosphoramidon-sensitive ECE converts big ET-1 to ET-1, evidence points to the existence of a distinct ECE isoform with high specificity for big ET-3. A novel metalloprotease (ECE-3) purified from bovine iris microsomes was found to convert big ET-3 to ET-3 but did not convert big ET-1 [1]. The enzyme exhibited a Michaelis constant (Km) of 0.14 µM for big ET-3, providing a defined kinetic parameter for this specific conversion pathway [1]. This contrasts with the broader specificity of ECE-1, which processes both big ET-1 and big ET-3 in some contexts, and highlights that the cellular and tissue distribution of these distinct ECE isoforms will dictate the biological activity of big ET-3.

Enzymology Endothelin-Converting Enzyme (ECE) Proteolytic Processing

Variable Sensitivity to Phosphoramidon Inhibition: Big ET-3 Conversion is Context-Dependently Blocked

The conversion of big ET-3 to ET-3 is sensitive to the metalloprotease inhibitor phosphoramidon, but the degree of inhibition is highly context-dependent. In some models, such as the pressor response in anesthetized rats, the effect of big ET-3 was markedly attenuated by phosphoramidon (5 mg/kg i.v.), similar to big ET-1 [1]. However, in other systems, such as human umbilical vein smooth muscle cells, the conversion of big ET-3 was significantly less efficient than that of big ET-1, with mature peptide increases of 99.5 pM for big ET-3 vs. 222.2 pM for big ET-1 under identical conditions [2]. This variable sensitivity highlights the need for a non-convertible fragment like the 22-41 amide to study ECE-independent signaling pathways without the confounding variable of partial inhibition or tissue-specific conversion.

Enzyme Inhibition Phosphoramidon ECE Pharmacology

Best Research and Industrial Application Scenarios for Big Endothelin-3 (22-41) Amide (Human)


Vascular Biology Studies: Dissecting ECE-Independent Endothelin Signaling

The 22-41 amide fragment is an indispensable tool for vascular biologists aiming to isolate ECE-independent signaling pathways. Given the evidence that full-length big ET-3 is poorly converted in human endothelial cells compared to big ET-1 [1], this non-convertible fragment serves as a clean probe to study the direct effects of the C-terminal domain on cell surface receptors or other binding partners, without the confounding variable of de novo ET-3 production [2].

Enzymology and Protease Mapping: Defining Substrate Specificity for ET-3 Converting Enzymes

The existence of a distinct, big ET-3-specific ECE isoform (ECE-3) with a defined Km of 0.14 µM [1] underscores the need for precise tools to study this enzyme's substrate requirements. The 22-41 amide fragment is uniquely suited for structure-activity relationship (SAR) studies to determine the minimal sequence required for ECE-3 recognition and cleavage, a line of investigation that cannot be pursued with full-length big ET-3 due to its potential for intramolecular interactions and variable conversion [2].

Receptor Binding and Functional Selectivity Assays: Isolating ETB-Mediated Responses

The differential receptor affinity of ET-3—high for ETB and lower for ETA [1]—makes the 22-41 amide fragment a valuable selective agonist for ETB receptors. In functional assays, this fragment can be used to confirm that observed cellular responses are mediated by the ETB subtype and not by ETA, which is particularly important in tissues where both receptors are co-expressed, such as in the pulmonary vasculature and certain cancer cell lines [2].

Negative Control for Eicosanoid Release and Pulmonary Pharmacology Experiments

The inability of big ET-3 to stimulate PGI2 and TxA2 release from the perfused lung, in stark contrast to big ET-1 [1], positions the 22-41 amide fragment as an ideal negative control for studies focused on the pulmonary ECE pathway and its role in vasoactive mediator release. Its use can help confirm that observed effects of big ET-1 or other agonists are indeed due to ECE-mediated conversion and subsequent receptor activation, rather than off-target effects of the peptide fragment itself [2].

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